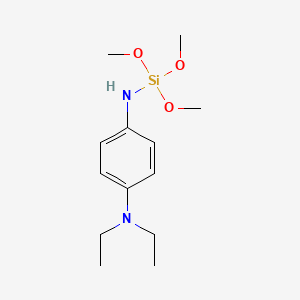
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of diethyl groups attached to the nitrogen atoms and a trimethoxysilyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine typically involves the reaction of 1,4-benzenediamine with diethylamine and trimethoxysilane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,4-Benzenediamine is reacted with diethylamine in the presence of a suitable catalyst to form N1,N~1~-diethyl-1,4-benzenediamine.
Step 2: The resulting N1,N~1~-diethyl-1,4-benzenediamine is then reacted with trimethoxysilane to introduce the trimethoxysilyl group, yielding N1,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
科学研究应用
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of N1,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group can facilitate the formation of covalent bonds with various substrates, enhancing the compound’s reactivity. The diethyl groups attached to the nitrogen atoms can influence the compound’s electronic properties, affecting its interactions with other molecules.
相似化合物的比较
Similar Compounds
- N~1~,N~1~-Diethyl-1,4-benzenediamine
- N~1~,N~1~-Diethyl-N~4~-(trimethylsilyl)benzene-1,4-diamine
- 1,4-Benzenediamine
Uniqueness
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group enhances the compound’s ability to form covalent bonds with various substrates, making it valuable in applications requiring strong adhesion and chemical stability.
属性
CAS 编号 |
86936-10-9 |
|---|---|
分子式 |
C13H24N2O3Si |
分子量 |
284.43 g/mol |
IUPAC 名称 |
4-N,4-N-diethyl-1-N-trimethoxysilylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H24N2O3Si/c1-6-15(7-2)13-10-8-12(9-11-13)14-19(16-3,17-4)18-5/h8-11,14H,6-7H2,1-5H3 |
InChI 键 |
KGRGUIAJLUPBGM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
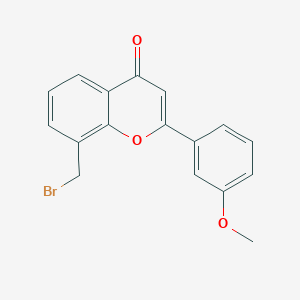
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)
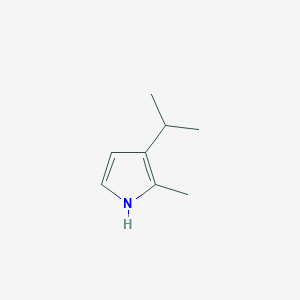
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
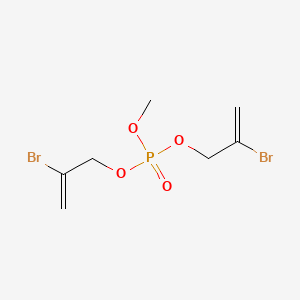
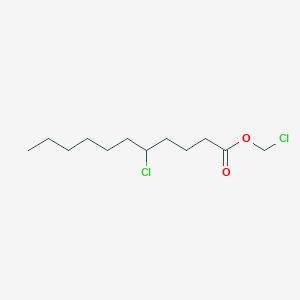
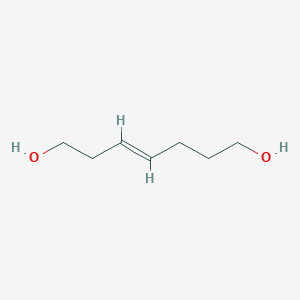
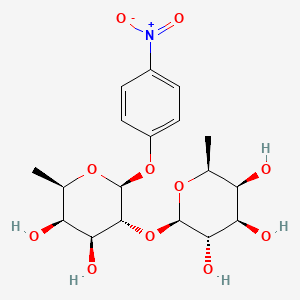

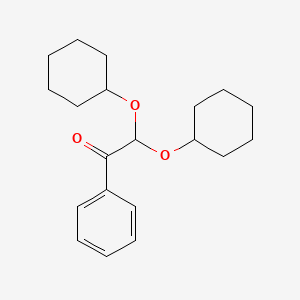

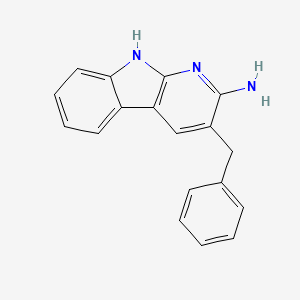
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
